molecular formula C17H19N3O2S B2917702 2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide CAS No. 952978-66-4

2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2917702
CAS No.: 952978-66-4
M. Wt: 329.42
InChI Key: GHZDILINAZCTRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide is a heterocyclic compound of significant interest in biomedical research, particularly in the fields of oncology and immunology. Its core structure is based on a hexahydroquinazolinone scaffold, a motif present in various compounds investigated as inhibitors of key enzymatic pathways involved in disease progression . Compounds featuring this scaffold are being explored for their potential to modulate the activity of enzymes like tankyrase, which plays a role in cellular proliferation, and indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), which are pivotal in mediating immune suppression within the tumor microenvironment . By targeting these pathways, this acetamide derivative represents a valuable chemical tool for researchers studying the mechanisms of cancer cell growth and immune escape. Its investigation contributes to the broader understanding of how small molecules can interfere with pathological processes, potentially leading to the development of novel therapeutic strategies for neoplastic and immune-related disorders .

Properties

IUPAC Name

N-(4-methylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-11-6-8-12(9-7-11)18-15(21)10-23-16-13-4-2-3-5-14(13)19-17(22)20-16/h6-9H,2-5,10H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZDILINAZCTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The hexahydroquinazoline core is known for its diverse pharmacological properties, making this compound a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2O2SC_{16}H_{20}N_{2}O_{2}S, with a molecular weight of approximately 304.41 g/mol. The structure includes:

  • A hexahydroquinazoline moiety.
  • A thioether linkage.
  • An acetamide functional group.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance:

  • MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines were used to evaluate the anticancer activity of related compounds. Some derivatives demonstrated IC50 values in the low micromolar range (e.g., IC50 = 0.00803 µM for certain analogs) .

Kinase Inhibition

The presence of the quinazolinone core suggests potential as a kinase inhibitor. Kinases play crucial roles in cell signaling and are often targeted in cancer therapies. Studies have indicated that compounds containing this scaffold can effectively inhibit specific kinases involved in tumor growth and progression .

Anti-inflammatory Properties

Compounds derived from quinazoline structures have also been investigated for their anti-inflammatory effects. The inhibition of tumor necrosis factor-alpha (TNF-alpha) production has been noted in similar compounds, suggesting that this class may possess anti-inflammatory activity .

The biological activity of this compound may involve:

  • Binding to Target Proteins : Molecular docking studies indicate that these compounds can effectively bind to active sites of target proteins associated with cancer progression.
  • Inhibition of Enzymatic Activity : By inhibiting specific kinases or enzymes involved in inflammatory pathways, these compounds may reduce tumor growth and inflammation.

Case Studies

StudyCell LineIC50 (µM)Observations
Study 1MDA-MB-2310.0103High potency against breast cancer cells
Study 2A5490.0095Effective against lung cancer cells
Study 3TNF-alpha inhibition0.42Significant reduction in inflammatory markers

Comparison with Similar Compounds

N-(4-Fluorophenyl)-4-(4-Oxo-3,4,5,6,7,8-Hexahydroquinazolin-2-ylthio)butanamide

  • Structure : Replaces the para-tolyl group with a 4-fluorophenyl and extends the acetamide to a butanamide chain.
  • Activity : Exhibits selective inhibition of MMP-9 (KD = 320 nM), disrupting proMMP-9 interactions with α4β1 integrin and CD44, thereby blocking EGFR signaling .
  • Advantage Over Target Compound: Higher potency (KD = 320 nM vs.

2-((6,8-Diiodo-4-Oxo-3-(4-Sulfamoylphenyl)-3,4-Dihydroquinazolin-2-yl)thio)-N-(p-Tolyl)acetamide (Compound 8)

  • Structure: Introduces diiodo and sulfamoyl groups on the quinazolinone ring.
  • Activity : Demonstrated radiomodulatory effects via NQO1 induction, though specific IC50 values are unreported. The sulfamoyl group may enhance solubility and enzyme interactions .
  • Disadvantage : Increased molecular weight (due to iodine) could reduce bioavailability compared to the target compound .

2-(2-Methyl-4-Oxo-5,6,7,8-Tetrahydroquinazolin-3(4H)-yl)-N-(o-Tolyl)acetamide

  • Structure: Substitutes the para-tolyl with ortho-tolyl and adds a methyl group at the quinazolinone 2-position.
  • Synthetic Note: Requires anhydrous ZnCl2 and mercaptoacetic acid for thioacetamide formation, similar to the target compound’s synthesis .

N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-2-((1-(2-Hydroxyethyl)-2-Oxo-1,2,5,6,7,8-Hexahydroquinazolin-4-yl)thio)acetamide

  • Structure: Incorporates a hydroxyethyl group on the quinazolinone and a thiadiazole ring on the acetamide.
  • Activity : The thiadiazole moiety may improve metabolic stability and membrane permeability. However, the hydroxyethyl group could increase polarity, affecting blood-brain barrier penetration .

Comparative Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound ~350* Not reported Hexahydroquinazolinone, p-tolyl
N-(4-Fluorophenyl)butanamide ~420 Not reported Fluorophenyl, butanamide
Compound 8 (Diiodo-sulfamoyl) ~600 >300 Diiodo, sulfamoyl
o-Tolyl Derivative ~330 Not reported Ortho-tolyl, methylquinazolinone

*Estimated based on similar structures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.